molecular formula C19H21FN4O2 B5671634 2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide

2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No. B5671634
M. Wt: 356.4 g/mol
InChI Key: KIBHLKUISZMGSP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are of significant interest due to their potential applications in various fields of chemistry and medicine. The compound's structure suggests it might possess unique chemical and physical properties that could be exploited for various purposes. However, the literature search did not return specific studies on this exact compound, indicating a gap in the research or a possible novel area of study.

Synthesis Analysis

Although specific synthesis details for "2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide" were not found, related compounds often involve multi-step synthesis processes, including acylation, alkylation, and ring closure reactions to introduce the benzimidazole and dimethylamino functional groups (Roman, 2013).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds shows that such molecules can exhibit complex interactions due to their functional groups, leading to interesting binding properties and reactivities. For example, studies on similar molecules have shown diverse geometric arrangements and the presence of intra- and intermolecular hydrogen bonding that significantly affects their chemical behavior and stability (Bunev et al., 2013).

Chemical Reactions and Properties

The compound's reactivity could be influenced by the presence of the dimethylamino and benzimidazole groups, as these can participate in various chemical reactions. For instance, compounds with similar structural motifs have been shown to engage in cyclooxygenase inhibition, highlighting their potential bioactivity (Al-Hourani et al., 2016).

Physical Properties Analysis

While specific physical properties of "2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide" are not available, compounds with similar structures often exhibit unique solubility, melting points, and crystalline structures that can be crucial for their application in drug formulation and material science.

Chemical Properties Analysis

The chemical properties such as pKa, stability, and reactivity under different conditions are critical for understanding the compound's behavior in biological systems or chemical reactions. Studies on related compounds provide insights into how substitutions on the benzimidazole ring or the presence of a dimethylamino group can affect these properties (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-24(2)18(12-5-4-6-13(20)9-12)19(25)21-11-17-22-15-8-7-14(26-3)10-16(15)23-17/h4-10,18H,11H2,1-3H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBHLKUISZMGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)F)C(=O)NCC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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